1-(2-methylpentyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpentyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)9-11-7-4-5-8-11/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVKKWEXFEXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865275-60-0 | |
| Record name | 1-(2-methylpentyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 1 2 Methylpentyl Pyrrolidine and Analogues
Chemical Reactivity Profiles of N-Alkylpyrrolidines
N-alkylpyrrolidines, including 1-(2-methylpentyl)pyrrolidine, exhibit a rich and varied chemical reactivity profile, primarily centered around the nucleophilicity of the tertiary amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. The reactivity of these compounds is significantly influenced by the nature of the N-alkyl substituent, which can exert both steric and electronic effects.
The 2-methylpentyl group in this compound is a non-polar, branched alkyl chain. Its primary influence is steric hindrance around the nitrogen atom. This steric bulk can affect the rate of reactions where the nitrogen atom is the attacking nucleophile. For instance, in reactions with electrophiles, a larger N-alkyl group can slow down the reaction rate compared to a smaller, unbranched alkyl group due to increased steric repulsion in the transition state. mdpi.com However, this steric hindrance is generally not substantial enough to completely inhibit reactivity, and N-alkylpyrrolidines readily participate in a variety of chemical transformations.
Electronically, the 2-methylpentyl group is an electron-donating group through an inductive effect. This electron donation increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to unsubstituted pyrrolidine (B122466). nih.gov This increased nucleophilicity makes N-alkylpyrrolidines effective catalysts and reagents in numerous organic reactions. For example, they are known to react with a wide range of electrophiles, such as alkyl halides to form quaternary ammonium (B1175870) salts, and acyl halides to form amides after ring opening or other subsequent reactions. chemicalbook.com
Formation and Reactivity of Iminium Ions Derived from Pyrrolidines
A key aspect of the reactivity of N-alkylpyrrolidines is their ability to form iminium ions. These reactive intermediates are typically generated through the reaction of the pyrrolidine with a carbonyl compound, often in the presence of an acid catalyst. The resulting iminium ion is a powerful electrophile and plays a crucial role in a wide array of synthetic methodologies, including organocatalysis.
The formation of an iminium ion from a secondary amine like pyrrolidine and a carbonyl compound is a reversible process. The equilibrium position is influenced by the nature of both the amine and the carbonyl compound. The N-alkyl group of this compound, with its electron-donating character, stabilizes the positive charge on the nitrogen atom of the resulting iminium ion, thereby favoring its formation.
Once formed, the iminium ion is highly susceptible to nucleophilic attack at the carbon atom of the C=N double bond. This reactivity is the cornerstone of many important organic transformations, such as Mannich reactions, Michael additions, and various cycloaddition reactions. The steric environment around the iminium ion, influenced by the N-alkyl substituent, can play a significant role in controlling the stereochemical outcome of these reactions, making chiral N-alkylpyrrolidines valuable tools in asymmetric synthesis.
Computational Studies on Iminium Ion Stability and Exchange Equilibria
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the stability and exchange equilibria of iminium ions derived from pyrrolidines. These studies allow for a quantitative assessment of the thermodynamic factors governing iminium ion formation and reactivity.
The stability of iminium ions is influenced by the substituents on both the nitrogen and carbon atoms. For N-alkylpyrrolidine-derived iminium ions, the nature of the alkyl group has a discernible effect on stability. As predicted by electronic effects, electron-donating alkyl groups generally increase the stability of the iminium ion.
Exchange equilibria between different iminium ions and carbonyl compounds have also been computationally examined. These studies help to predict which iminium species will be predominantly formed in a reaction mixture containing multiple carbonyl compounds and a pyrrolidine catalyst. The relative energies of these exchange equilibria are crucial for understanding and predicting the outcomes of competitive reactions.
For example, computational studies have been used to determine the equilibrium positions for reactions of the type:
R¹–CH=O + R²–CH=N⁺R₂* ⇌ R¹–CH=N⁺R₂* + R²–CH=O
The calculated energy changes (ΔE) for these exchanges provide a measure of the relative tendency of different carbonyl compounds to form iminium ions with a given pyrrolidine derivative.
| Carbonyl Compound | Relative Energy (kcal/mol) |
|---|---|
| Propenal | 0.0 (Reference) |
| Crotonaldehyde | -1.5 |
| Cinnamaldehyde | -3.2 |
| Formaldehyde | +5.8 |
| Acetaldehyde | +2.1 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in computational studies.
Specific Reaction Mechanisms Involving Pyrrolidine Scaffolds
The pyrrolidine scaffold is a versatile structural motif that participates in a variety of specific reaction mechanisms, often leveraging the unique properties of the five-membered ring and the nitrogen heteroatom.
Intramolecular Cyclization Reactions
The pyrrolidine nitrogen can act as an internal nucleophile in intramolecular cyclization reactions, leading to the formation of bicyclic systems. These reactions are highly dependent on the nature of the substituent on the nitrogen atom, which must contain an electrophilic center positioned to allow for a favorable ring-closing reaction.
A common strategy involves an N-alkylpyrrolidine bearing a leaving group at an appropriate position on the alkyl chain. In the presence of a base, the nitrogen can displace the leaving group in an intramolecular nucleophilic substitution reaction, forming a new ring fused to the pyrrolidine core. The regioselectivity of this cyclization (i.e., the size of the new ring) is governed by Baldwin's rules, with 5- and 6-membered ring formations being generally favored.
The mechanism typically proceeds via an SN2 pathway, where the stereochemistry at the electrophilic carbon is inverted. The conformation of the N-alkyl chain and the pyrrolidine ring can influence the rate and stereochemical outcome of the cyclization.
| Reactant | Conditions | Product | Ring Size Formed |
|---|---|---|---|
| 1-(4-bromobutyl)pyrrolidine | K₂CO₃, CH₃CN, reflux | Pyrrolizidine | 5-membered |
| 1-(5-chloropentyl)pyrrolidine | NaH, THF, rt | Indolizidine precursor | 6-membered |
| 1-(3-iodopropyl)pyrrolidine | Ag₂O, DMF, 80 °C | Quinolizidine precursor | 5-membered |
This table presents illustrative examples of intramolecular cyclization reactions.
C-H Amination Mechanisms
Pyrrolidine scaffolds are also implicated in C-H amination reactions, which are powerful methods for the formation of C-N bonds. In these reactions, a C-H bond is converted into a C-N bond, often through the action of a metal catalyst. Intramolecular C-H amination reactions involving N-substituted pyrrolidines can lead to the formation of bicyclic products.
One common mechanism involves the generation of a nitrogen-centered radical or a metal-nitrenoid species from a suitably functionalized N-alkylpyrrolidine. For example, an N-halo or N-azo substituent can serve as a precursor to the reactive nitrogen species. This species can then abstract a hydrogen atom from a C-H bond within the same molecule, typically at the δ-position, in a 1,5-hydrogen atom transfer (HAT) process. This generates a carbon-centered radical, which can then undergo cyclization onto the nitrogen to form the new C-N bond.
Alternatively, a metal catalyst, such as copper or rhodium, can facilitate the C-H amination through a concerted or stepwise mechanism involving oxidative addition, C-H activation, and reductive elimination steps. The specific mechanism is highly dependent on the catalyst system and the nature of the substrate. These reactions are often highly regioselective, favoring the formation of five-membered rings due to the thermodynamic stability of the corresponding transition states.
Computational and Theoretical Chemistry Applied to 1 2 Methylpentyl Pyrrolidine and Pyrrolidine Systems
Quantum Chemical Calculations (e.g., DFT) on Pyrrolidine (B122466) Structures and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in studying pyrrolidine derivatives. researchgate.netrsc.org DFT methods are widely used to analyze reaction mechanisms, predict molecular structures, and determine vibrational frequencies of these heterocyclic compounds. nih.govbeilstein-journals.orgnih.govacs.org
A significant application of quantum chemical calculations is the detailed mapping of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a comprehensive energy profile for a chemical reaction.
For instance, DFT calculations have been employed to elucidate the multi-step synthesis of pyrrolidinedione derivatives. nih.govrsc.org These studies reveal the energy barriers for each step, such as the initial Michael addition and the final cyclization to form the pyrrolidine ring. nih.govrsc.orgresearchgate.net In one such synthesis, the energy barrier for the addition of deprotonated nitromethane (B149229) to coumarin (B35378) was found to be 21.7 kJ mol⁻¹, while the subsequent cyclization step exhibited a much lower barrier of 11.9 kJ mol⁻¹. nih.govrsc.org This level of detail helps in identifying the rate-determining step of a reaction. For example, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations identified the simultaneous cleavage of two C-N bonds as the rate-determining step. nih.govacs.org
Computational models can also account for the influence of solvents and catalysts on the reaction mechanism. nih.govbeilstein-journals.orgacs.org Studies on the copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis have used DFT to understand the effect of different ligands on the catalyst's efficiency. acs.org
| Reaction Step | Energy Barrier (kJ mol⁻¹) |
|---|---|
| Deprotonated nitromethane addition to coumarin | 21.7 |
| Proton transfer from methylene (B1212753) to nitro group (water-assisted) | 197.8 |
| Oxygen atom migration (water-assisted) | 142.4 |
| Tautomerization for cyclization | 178.4 |
| Cyclization to form pyrrolidine ring | 11.9 |
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. The two most predominant forms are the C-4 (or Cγ) exo and endo envelope conformers. nih.gov The specific conformation adopted by a pyrrolidine derivative is heavily influenced by the nature and position of substituents on the ring. nih.govnih.gov
Computational methods are extensively used to perform conformational analysis. By calculating the energies of different possible conformers, the most stable, or lowest-energy, conformations can be identified. researchgate.net The relative populations of these conformers at equilibrium can then be estimated using the Boltzmann distribution. researchgate.net For example, studies on 4-substituted prolines have shown that electronegative substituents and sterically bulky groups have predictable effects on the ring's puckering. nih.gov A sterically demanding tert-butyl group at the C-4 position strongly influences the ring to adopt a conformation where the substituent is in a pseudoequatorial orientation. nih.gov
The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this regard and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netaimspress.comnih.gov
DFT calculations are routinely used to compute the energies and visualize the shapes of these orbitals. aimspress.comyoutube.com This analysis helps in understanding charge transfer within the molecule and predicting sites of electrophilic and nucleophilic attack. aimspress.com For example, in the context of 1,3-dipolar cycloaddition reactions to form pyrrolidines, Frontier Molecular Orbital (FMO) theory, which is based on HOMO-LUMO interactions, can explain the reactivity and regioselectivity of the reaction. rsc.org
Natural Bond Orbital (NBO) analysis is another computational technique that provides insights into the electronic structure. researchgate.netnih.gov NBO analysis can reveal important information about charge distribution, hybridization, and stabilizing interactions like hyperconjugation and hydrogen bonding within pyrrolidine systems. researchgate.netnih.gov
| Concept | Significance in Pyrrolidine Chemistry |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons; identifies nucleophilic sites. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons; identifies electrophilic sites. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. aimspress.comnih.gov |
| NBO (Natural Bond Orbital) Analysis | Provides details on charge distribution and stabilizing intramolecular interactions. researchgate.netnih.gov |
Molecular Modeling and Dynamics Studies
Beyond the study of isolated molecules, computational methods are used to simulate the behavior of pyrrolidine systems in more complex environments, such as in solution or interacting with biological macromolecules. Molecular modeling and molecular dynamics (MD) simulations are key techniques in this area.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery, where researchers aim to design molecules that can bind to a specific protein target. For example, molecular docking has been used to identify pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 protein complex, which is implicated in Alzheimer's disease. nih.gov
Following docking, molecular dynamics simulations can be performed to study the stability of the predicted protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. These simulations can confirm whether a potential drug molecule remains stably bound in the active site of a protein. nih.gov
Finally, binding free energy calculations can provide a quantitative estimate of the binding affinity between a ligand and a protein. nih.gov These calculations are computationally intensive but offer valuable information for prioritizing candidate molecules in drug development pipelines. nih.govresearchgate.net
Role of Pyrrolidine Derivatives in Organocatalysis
Historical Development and Evolution of Pyrrolidine-Based Organocatalysts
The conceptual foundation for pyrrolidine-based organocatalysis was laid long before the field was formally recognized. In the mid-20th century, Gilbert Stork's seminal work on enamine chemistry demonstrated that secondary amines, such as pyrrolidine (B122466), could react with carbonyl compounds to form enamines, which are effective carbon nucleophiles. acs.org This established a fundamental activation mode for carbonyl compounds.
A landmark discovery occurred in 1971 when researchers independently reported an asymmetric intramolecular aldol (B89426) reaction catalyzed by the natural amino acid L-proline, which features a pyrrolidine ring. nih.govnih.gov This transformation, now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, remained a niche curiosity for decades. nih.gov
The renaissance of the field began in 2000 when Benjamin List and Carlos F. Barbas III reported that L-proline could efficiently catalyze intermolecular aldol reactions with significant enantioselectivity. nih.govnih.gov In the same year, David MacMillan introduced chiral imidazolidinones, derived from natural amino acids, as highly effective catalysts for asymmetric Diels-Alder reactions. nih.govnih.gov These two seminal reports are widely considered the birth of modern asymmetric organocatalysis. nih.gov
A further breakthrough came in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl (B83357) ethers. nih.govnih.gov These catalysts proved to be exceptionally efficient for a broad range of asymmetric transformations involving aldehydes. beilstein-journals.orgnih.govnih.gov Since these pioneering discoveries, research has focused on modifying the basic pyrrolidine structure to enhance catalytic activity and selectivity, leading to a vast library of proline-related, prolinol-related, and diarylprolinol-related organocatalysts. nih.gov
Design Principles for Chiral Pyrrolidine Organocatalysts
The effectiveness of pyrrolidine-based organocatalysts in asymmetric synthesis stems from their ability to form a well-defined chiral environment around the reacting substrates. The design of these catalysts is guided by several key principles aimed at maximizing stereocontrol.
The Pyrrolidine Ring : The cyclic and relatively planar structure of the pyrrolidine ring is crucial. Compared to acyclic secondary amines or larger rings like piperidine, pyrrolidine forms enamines more readily with ketones and aldehydes, and these enamines are also more nucleophilic. acs.orgias.ac.in This inherent reactivity makes the pyrrolidine scaffold an ideal starting point.
Chiral Substitution : The introduction of a substituent at the C2 position of the pyrrolidine ring is the most common strategy for inducing chirality. In catalysts like proline and its derivatives, this substituent, often bearing a hydrogen-bond donor group (e.g., carboxylic acid, amide), plays a dual role. It covalently binds one substrate (via enamine or iminium formation) and simultaneously coordinates the second substrate through non-covalent interactions, such as hydrogen bonding. nih.gov This creates a rigid, well-organized transition state that directs the approach of the electrophile or nucleophile from a specific face. ias.ac.in
Steric Shielding : The substituent on the pyrrolidine ring exerts significant steric influence. Bulky groups can effectively block one face of the reactive intermediate (enamine or iminium ion), forcing the incoming reactant to approach from the less hindered side. ias.ac.in For instance, the large diarylprolinol silyl ether catalysts create a highly demanding steric environment that leads to excellent enantioselectivities. beilstein-journals.org The strategic placement of bulky substituents allows for fine-tuning of the catalyst's stereodirecting ability. nih.gov
Electronic Effects : The electronic properties of the catalyst's substituents can influence its reactivity and selectivity. mdpi.commdpi.com Electron-donating or withdrawing groups can modify the nucleophilicity of an enamine intermediate or the electrophilicity of an iminium ion. The interplay between steric and electronic factors is critical for optimizing catalyst performance for a specific reaction. researchgate.netmsu.edu For example, the acidity of a hydrogen-bond-donating group can be tuned to achieve optimal substrate activation.
These design principles have enabled the rational development of highly specialized pyrrolidine catalysts tailored for a wide range of asymmetric transformations. rsc.orgacs.org
Mechanistic Understanding of Organocatalytic Transformations
Pyrrolidine derivatives catalyze reactions primarily through two distinct, yet related, covalent catalytic cycles: enamine catalysis and iminium catalysis. Both pathways involve the formation of key intermediates that modulate the reactivity of a carbonyl substrate.
Enamine catalysis transforms a carbonyl compound (an aldehyde or ketone) into a nucleophilic species, effectively acting as an enolate equivalent. ias.ac.in The mechanism proceeds through the following general steps:
Enamine Formation : A chiral secondary amine catalyst, such as a pyrrolidine derivative, reacts with a carbonyl compound to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields a nucleophilic enamine. acs.orgmsu.edu The geometry of the enamine (E vs. Z) is often controlled by the steric properties of the catalyst, which is crucial for subsequent stereocontrol. rsc.org
Nucleophilic Attack : The enamine, now acting as a carbon nucleophile, attacks an electrophile (e.g., a protonated aldehyde, an imine, or a Michael acceptor). ias.ac.in The chiral substituent on the pyrrolidine ring directs this attack to occur from a specific face, thereby setting the stereochemistry of the new carbon-carbon bond. acs.org
Hydrolysis and Catalyst Regeneration : The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the functionalized carbonyl product and regenerating the chiral amine catalyst to re-enter the catalytic cycle. ias.ac.in
This catalytic cycle effectively raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning it into a potent nucleophile for asymmetric bond formation. nih.gov
In contrast to enamine catalysis, iminium catalysis activates an α,β-unsaturated carbonyl compound (enal or enone) toward nucleophilic attack by lowering its LUMO (Lowest Unoccupied Molecular Orbital). ias.ac.inacs.org This mode of activation is central to many conjugate addition and cycloaddition reactions.
Iminium Ion Formation : The chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone, typically in the presence of a Brønsted acid co-catalyst, to form a positively charged iminium ion. acs.orgacs.orgnih.gov Unlike the neutral enamine, the iminium ion is a powerful electrophile.
Nucleophilic Addition : A nucleophile attacks the β-carbon of the iminium ion's conjugated system. ias.ac.inacs.org The chiral scaffold of the catalyst shields one face of the iminium ion, ensuring that the nucleophile adds with high stereoselectivity. researchgate.net
Hydrolysis and Catalyst Regeneration : The addition of the nucleophile generates an enamine intermediate. This enamine is then hydrolyzed, releasing the chiral product and regenerating the pyrrolidine catalyst. acs.org
Iminium catalysis provides a powerful method for the enantioselective functionalization of α,β-unsaturated systems, a common and important transformation in organic synthesis. ub.edu
Application of Pyrrolidine-Derived Organocatalysts in Asymmetric Synthesis
The principles of enamine and iminium catalysis have been applied to a vast array of asymmetric reactions. One of the most well-studied and successful applications is the conjugate addition of nucleophiles to α,β-unsaturated acceptors, known as the Michael addition.
The asymmetric Michael addition is a cornerstone reaction for carbon-carbon bond formation. Pyrrolidine-based organocatalysts have proven exceptionally effective in mediating these reactions with high levels of stereocontrol. acs.org For example, diarylprolinol silyl ethers and other modified pyrrolidines catalyze the addition of aldehydes or ketones to nitroolefins, yielding valuable γ-nitro carbonyl compounds with excellent diastereo- and enantioselectivity. beilstein-journals.orgnih.gov
The reaction typically proceeds via an enamine mechanism when the ketone or aldehyde is the nucleophile. The catalyst forms an enamine with the carbonyl donor, which then attacks the nitroolefin Michael acceptor. The stereochemical outcome is dictated by the catalyst's ability to orchestrate the approach of the two reactants in a highly organized, hydrogen-bonded transition state. acs.org
Below is a table summarizing the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes and ketones to nitroolefins.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Clicked Pyrrolidine-Triazole Conjugate | Cyclohexanone | trans-β-Nitrostyrene | Up to 100 | Up to 99:1 | Up to 96 | acs.orgnih.gov |
| (R)-Glyceraldehyde Acetonide Derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 95-99 | 70:30 - 78:22 | ~68 (syn) | beilstein-journals.org |
| N-Prolyl Sulfinamide | Aldehydes | β-Nitroalkenes | Good | Not Reported | Good | mdpi.com |
| Spiro-Pyrrolidine Silyl Ether | Aldehydes | Nitroolefins | Up to 87 | Not Reported | Up to 99 | rsc.org |
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While numerous chiral pyrrolidine derivatives, such as proline and its analogues (prolinamides, prolinols), have been successfully employed as catalysts for this transformation, no data was found detailing the use or efficacy of 1-(2-methylpentyl)pyrrolidine in this context. nih.govresearchgate.netresearchgate.net The catalytic activity of pyrrolidine-based catalysts in aldol reactions often relies on specific structural features, such as a carboxylic acid or another hydrogen-bond-donating group at the C-2 position, which are absent in the structure of this compound. nih.gov
Other Organocatalyzed Transformations
Pyrrolidine derivatives are known to catalyze various other transformations, most notably Michael additions. rsc.orgrsc.org These reactions proceed via an enamine-based mechanism, similar to the aldol reaction, and are effective for the conjugate addition of aldehydes or ketones to α,β-unsaturated compounds like nitroolefins. researchgate.net Chiral cis-2,5-disubstituted pyrrolidines, for example, have shown excellent enantioselectivity in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org However, the literature search did not yield any studies or results pertaining to the use of This compound as a catalyst for Michael additions or any other organocatalyzed transformation.
Future Directions and Emerging Research Avenues for Pyrrolidine Derivatives
Novel Synthetic Methodologies
The development of efficient and innovative synthetic methods is crucial for accessing new chemical space and enabling the discovery of novel pyrrolidine-containing molecules. While traditional methods for the synthesis of compounds like 1-(2-methylpentyl)pyrrolidine have relied on classical alkylation strategies, modern organic synthesis is constantly evolving. evitachem.com
Traditional approaches to synthesizing 2-substituted pyrrolidines, such as 2-(2-methylpentyl)pyrrolidine, often involve nucleophilic substitution or reductive amination. evitachem.com For instance, the N-alkylation of pyrrolidine (B122466) enolates with 1-bromo-2-methylpentane (B146034) provides a direct route, though it can be hampered by issues of regioselectivity. evitachem.com Reductive amination, another established method, involves the condensation of pyrrolidine-2-carboxaldehyde with 2-methylpentylamine, followed by reduction. evitachem.com A key limitation of these classical methods is the general lack of stereocontrol, often necessitating additional resolution steps to obtain enantiomerically pure products. evitachem.com
Table 1: Comparative Analysis of Traditional Alkylation Methods for 2-(2-Methylpentyl)pyrrolidine Synthesis evitachem.com
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| N-Alkylation of Enolates | Pyrrolidine, 1-bromo-2-methylpentane | 60-75% | Direct, one-step process | Regioselectivity issues (N- vs. C-alkylation), potential for dialkylation |
| Reductive Amination | Pyrrolidine-2-carboxaldehyde, 2-methylpentylamine, NaBH₄ | 50-65% | Good for introducing branched chains | Requires pre-functionalized starting material |
| Leuckart-Wallach Reaction | Pyrrolidine, 2-methylpentanone, ammonium (B1175870) formate | Variable | One-pot reductive alkylation | Typically produces racemic mixtures |
Emerging synthetic methodologies are addressing the limitations of these traditional approaches. Multicomponent reactions (MCRs), for example, have gained prominence for their ability to construct complex pyrrolidine derivatives in a single step from three or more starting materials, often with high atom economy and efficiency. tandfonline.comresearchgate.net The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is another powerful strategy for the stereoselective synthesis of highly substituted pyrrolidines. tandfonline.comsemanticscholar.org
Furthermore, the integration of flow chemistry is revolutionizing the synthesis of pyrrolidine libraries. worktribe.com Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and the ability to rapidly generate a diverse range of analogs for biological screening. These advanced methodologies hold significant promise for the future synthesis of specifically functionalized pyrrolidines, including derivatives of this compound with defined stereochemistry.
Advanced Computational Studies
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to pyrrolidine derivatives is rapidly expanding. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are providing unprecedented insights into the behavior of these molecules at the atomic level. nih.govtandfonline.com
For various pyrrolidine derivatives, 3D-QSAR studies have been instrumental in elucidating the key structural features required for their biological activity. nih.gov These models can predict the activity of novel compounds before they are synthesized, thereby guiding medicinal chemistry efforts. Molecular docking simulations are used to predict the binding modes of pyrrolidine-based ligands within the active sites of biological targets, such as enzymes and receptors. tandfonline.comnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
MD simulations provide a dynamic view of the interactions between pyrrolidine derivatives and their biological targets over time, offering insights into the stability of ligand-protein complexes. nih.govtandfonline.com While specific computational studies on this compound are not widely reported in the literature, the application of these advanced computational methods to this and related structures could reveal important information about their potential biological activities and physicochemical properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties through computational models is another critical area that can accelerate the development of pyrrolidine-based drug candidates. nih.gov
Interdisciplinary Research in Chemical Synthesis
The synthesis of novel pyrrolidine derivatives is increasingly situated at the interface of multiple scientific disciplines. The design and preparation of these compounds are often driven by biological questions, leading to fruitful collaborations between synthetic chemists, biochemists, and pharmacologists. nih.gov This interdisciplinary approach is essential for the development of new therapeutic agents. nih.gov
The synthesis of pyrrolidine-containing molecules with specific biological targets in mind is a prime example of this synergy. For instance, the development of pyrrolidine-based enzyme inhibitors often involves an iterative process of chemical synthesis, biological evaluation, and computational modeling to optimize potency and selectivity. nih.gov The pyrrolidine scaffold is a common feature in a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. semanticscholar.orgnih.gov
The integration of materials science with the chemical synthesis of pyrrolidines is another emerging frontier. Pyrrolidinium-based ionic liquids, for example, have unique properties that make them suitable for a variety of applications, including as electrolytes in batteries and as catalysts in chemical reactions. The synthesis of novel pyrrolidine-containing polymers and materials with tailored properties is an active area of research that bridges organic synthesis with polymer chemistry and materials science. As our understanding of the chemical and physical properties of pyrrolidine derivatives deepens, so too will the opportunities for their application in diverse and innovative interdisciplinary research areas.
Q & A
Q. How to design a robust SAR study for this compound class?
- Experimental Design :
- Variables : Alkyl chain length, substituent electronegativity, ring size.
- Controls : Include known standards (e.g., atropine for mAChR assays) .
- Statistical Analysis : Multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
